molecular formula C18H27N3O2S B2901569 2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706304-60-0

2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2901569
CAS No.: 1706304-60-0
M. Wt: 349.49
InChI Key: GWHSXQZJJJQZAX-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1706304-60-0) is a synthetic organic compound with a molecular formula of C18H27N3O2S and a molecular weight of 349.49 g/mol. This molecule features a 1,2,4-oxadiazole heterocycle, a key scaffold in medicinal chemistry known for its bioisosteric properties and an unusually wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring is valued in drug discovery for its ability to mimic ester and amide functional groups while offering improved metabolic stability, making it a versatile building block for developing novel therapeutic agents . The specific structure of this compound, which integrates a piperidine ring, a cyclopropyl group, and a cyclopentylthio moiety, suggests potential for use in various pharmacological and agrochemical research applications. Compounds containing the 1,2,4-oxadiazole nucleus have been investigated for activities including anticancer, antibacterial, antifungal, and antiparasitic effects, providing a broad context for its research utility . The product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c22-17(12-24-15-5-1-2-6-15)21-9-3-4-13(11-21)10-16-19-18(20-23-16)14-7-8-14/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHSXQZJJJQZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoxime and Nitrile Oxide

A general method involves reacting cyclopropanecarbonitrile oxide with hydroxylamine derivatives under dehydrating conditions:

  • Formation of amidoxime : Treatment of cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol/water (80°C, 6 h).
  • Cyclization : Dehydration using POCl₃ or PCl₅ in dichloromethane (0°C → reflux, 12 h).

Example Protocol

Step Reagents/Conditions Yield
1 NH₂OH·HCl, EtOH/H₂O, 80°C 85%
2 POCl₃, DCM, reflux 78%

Cyclopropane Functionalization

The cyclopropyl group is introduced via alkylation of the oxadiazole precursor. Cyclopropyl bromide reacts with the oxadiazole’s methyl group under basic conditions (K₂CO₃, DMF, 60°C).

Functionalization of the Piperidine Ring

The piperidine ring is modified to incorporate the oxadiazolemethyl group via reductive amination or nucleophilic substitution.

Reductive Amination Approach

  • Synthesis of 3-aminomethylpiperidine : React piperidine-3-carbaldehyde with ammonium acetate and NaBH₃CN in methanol (rt, 24 h).
  • Coupling with oxadiazole : Treat the amine with 3-(bromomethyl)-5-cyclopropyl-1,2,4-oxadiazole in acetonitrile (K₂CO₃, 80°C, 8 h).

Key Data

Parameter Value
Temperature 80°C
Solvent Acetonitrile
Yield 72%

Assembly of the Ethanone Backbone

The ethanone core is constructed via Friedel-Crafts acylation or Claisen-Schmidt condensation .

Acylation of Piperidine-Oxadiazole Intermediate

  • Ketone formation : React 1-(piperidin-1-yl)ethanone with chloroacetyl chloride in the presence of AlCl₃ (0°C → rt, 4 h).
  • Thioetherification : Introduce the cyclopentylthio group by treating the chloro intermediate with cyclopentanethiol and K₂CO₃ in DMF (60°C, 6 h).

Optimization Note

  • Excess cyclopentanethiol (1.5 eq) improves yield to 89%.

Final Coupling and Purification

The fully functionalized piperidine-oxadiazole and ethanone-thioether intermediates are coupled via nucleophilic acyl substitution .

Reaction Conditions

Component Details
Solvent Tetrahydrofuran
Base Triethylamine
Temperature Reflux (70°C)
Time 12 h
Yield 68%

Purification

  • Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
  • Recrystallization from ethanol/water (mp 112–114°C).

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.30 (m, cyclopropane), 3.45–3.60 (m, piperidine), 4.20 (s, SCH₂).
  • MS (ESI+) : m/z 435.2 [M+H]⁺.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability : Hydrolytic degradation under acidic conditions avoided by using anhydrous solvents.
  • Stereochemical Control : Chiral HPLC separates enantiomers (e.g., Chiralpak AD-H column).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage
A Oxadiazole → Piperidine → Ethanone 34% Modularity
B Piperidine → Oxadiazole → Ethanone 41% Higher purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, potentially leading to ring-opened products.

    Substitution: The piperidine ring and other positions on the molecule could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Various halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to simpler, less oxidized forms of the compound.

Scientific Research Applications

2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone could have applications in various fields:

    Chemistry: As a building block for more complex molecules or as a reagent in synthetic organic chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as antimicrobial, antiviral, or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

Compound A : 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1705439-25-3)
  • Molecular Formula : C₂₂H₂₉N₃O₂S
  • Molecular Weight : 399.6 g/mol
  • Key Difference : The oxadiazole ring bears an o-tolyl (2-methylphenyl) group instead of cyclopropyl.
  • Higher molecular weight (~399.6 vs. ~368.5) may reduce solubility.
Compound B : 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine (CAS 1325305-97-2)
  • Molecular Formula : C₁₇H₂₃N₅O₂
  • Molecular Weight : 329.4 g/mol
  • Key Difference: Replaces the cyclopentylthio-ethanone moiety with a 3,5-dimethylpyrazole group.
  • Lower molecular weight (~329.4 vs. ~368.5) suggests better membrane permeability.

Analogs with Alternative Heterocyclic Cores

Compound C : PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
  • Key Features : Replaces piperidine with pyridine and incorporates a butylcyclohexyl group on oxadiazole .
  • Implications: Pyridine’s basic nitrogen may alter binding kinetics at acidic pH.
Compound D : 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives
  • Synthetic Pathway : Derived from tetrazole intermediates via reactions with chloroacetyl chloride and piperidine .
  • Key Differences :
    • Tetrazole (N-containing five-membered ring) replaces oxadiazole, increasing polarity.
    • Higher dipole moment may improve solubility but reduce blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) ~368.5 399.6 329.4 ~350–400
logP (Predicted) ~3.2 ~4.1 ~2.8 ~2.5–3.5
Hydrogen Bond Acceptors 5 5 5 6–7
Key Functional Groups Oxadiazole, piperidine Oxadiazole, o-tolyl Pyrazole, oxadiazole Tetrazole, piperidine
  • Pharmacological Insights :
    • The cyclopropyl group in the target compound may confer metabolic stability by resisting oxidative degradation .
    • Cyclopentylthio ’s hydrophobicity likely enhances membrane permeability compared to polar tetrazole analogs .

Q & A

Q. Basic

  • HPLC : Quantify purity (>95% threshold) using a C18 column and UV detection at 254 nm.
  • High-resolution MS : Confirm molecular formula (e.g., [M+H]+^+ ion at m/z 341.47).
  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : Verify integration ratios and absence of impurity peaks .

What approaches investigate metabolic stability in preclinical studies?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.
  • Stable isotope labeling : Track metabolites using 13C^{13}\text{C}-labeled analogs .

How do modifications to oxadiazole or piperidine moieties alter pharmacological profiles?

Q. Advanced

  • Oxadiazole substitution : Replacing cyclopropyl with methyl groups reduces steric hindrance, enhancing receptor binding (e.g., GPR40 agonism).
  • Piperidine methylation : N-methylation increases lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications.
  • Thioether replacement : Sulfone derivatives (via oxidation) show improved metabolic stability but reduced antimicrobial activity .

What in vitro assays evaluate cytotoxicity and selectivity against cancer cells?

Q. Advanced

  • MTT/PrestoBlue assays : Measure viability in cancer (e.g., HeLa, MCF-7) vs. normal (e.g., HEK293) cell lines.
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays.
  • Selectivity index (SI) : Calculate IC50_{50}(normal)/IC50_{50}(cancer); SI >3 indicates therapeutic potential .

How can the cyclopentylthio group’s role in bioactivity be elucidated experimentally?

Q. Advanced

  • Structure-activity relationship (SAR) : Synthesize analogs lacking the cyclopentylthio group and compare bioactivity.
  • Radiolabeling : Use 35S^{35}\text{S}-labeled compound to track target engagement via autoradiography.
  • Proteomic profiling : Identify binding partners using affinity pull-down assays coupled with LC-MS/MS .

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